3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
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Overview
Description
3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine is a heterocyclic compound that features a trifluoromethyl group and an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Construction from Building Blocks: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl copper as an active species, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with specific receptors or enzymes . This interaction can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure.
Trifluoromethylimidazole: Similar trifluoromethyl group but with an imidazole core.
Trifluoromethylbenzene: Contains the trifluoromethyl group attached to a benzene ring.
Uniqueness
3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine is unique due to its combination of the trifluoromethyl group with the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H10F3N3/c1-14-6-4-12-3-2-5(6)13-7(14)8(9,10)11/h12H,2-4H2,1H3 |
InChI Key |
SORBNBGEZQLKLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNC2)N=C1C(F)(F)F |
Origin of Product |
United States |
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